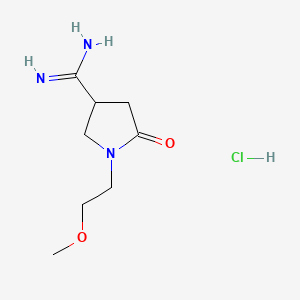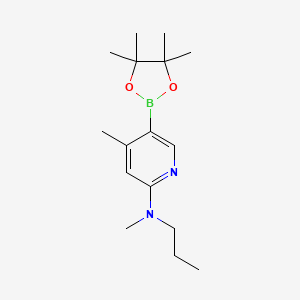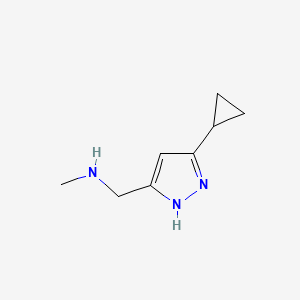![molecular formula C8H7F3N2 B567918 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine CAS No. 1260664-09-2](/img/structure/B567918.png)
6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives has been a topic of interest in the last 30 years . The synthetic methods for introducing TFMP groups within other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine is characterized by the presence of a fluorine atom and a pyridine in their structure . The IUPAC name for this compound is 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine are largely influenced by the presence of the trifluoromethyl group and the pyridine ring . These distinctive properties make this compound suitable for various applications in the agrochemical and pharmaceutical industries .Safety And Hazards
The safety data sheet for a similar compound, 6-(Trifluoromethyl)pyridine-3-carboxaldehyde, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new TFMP derivatives and their applications in the agrochemical and pharmaceutical industries is a promising area of future research .
properties
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)5-3-7-6(13-4-5)1-2-12-7/h3-4,12H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAVHBMDLNPDJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1N=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B567837.png)












